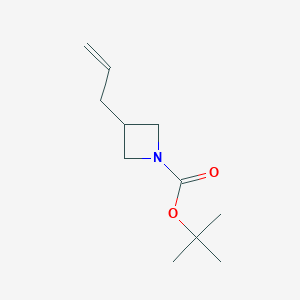

1-Boc-3-allylazetidine

描述

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

The reactivity of four-membered nitrogen heterocycles like azetidines is largely influenced by their considerable ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain, while making them more reactive than their five-membered pyrrolidine (B122466) counterparts, also renders them more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This balance of reactivity and stability makes them valuable substrates for a variety of chemical transformations. nih.gov

The compact and functionally diverse nature of these heterocycles allows for the creation of complex molecular architectures. openmedicinalchemistryjournal.com Their utility as building blocks is well-established, with their strained ring systems enabling conversions to other diverse nitrogen-containing compounds. nih.govorganic-chemistry.org The development of novel synthetic protocols, including various cyclization and cycloaddition reactions, has further expanded their accessibility and application in organic synthesis. rsc.org

Role of Azetidine (B1206935) Scaffolds in Medicinal Chemistry and Biological Systems

The azetidine motif is increasingly recognized as a privileged scaffold in medicinal chemistry. rsc.orgresearchgate.net Its presence in a number of approved drugs and numerous bioactive molecules in clinical trials underscores its importance in drug discovery. chemrxiv.org The rigid framework of the azetidine ring can impart favorable pharmacokinetic properties to a molecule and allows for precise three-dimensional orientation of substituents, which is crucial for effective interaction with biological targets. ontosight.airesearchgate.net

Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov For instance, azetidine-containing compounds have been investigated as inhibitors of various enzymes and have shown potential in treating central nervous system disorders. nih.govlifechemicals.com The ability of the nitrogen atom within the ring to form hydrogen bonds is a key factor in their biological activity. nih.gov

Table 1: Examples of Bioactive Azetidine-Containing Molecules

| Compound Name | Therapeutic Area/Activity |

| Azelnidipine | Antihypertensive rsc.orgresearchgate.net |

| Cobimetinib | Mitogen-activated protein kinase inhibitor rsc.org |

| Ximelagatran | Oral anticoagulant rsc.org |

| Ezetimibe | Cholesterol absorption inhibitor lifechemicals.com |

| Sonidegib (analogue) | Anticancer researchgate.net |

| Danofloxacin (analogue) | Antibacterial researchgate.net |

Strategic Importance of 1-Boc-3-allylazetidine as a Versatile Synthetic Intermediate

This compound, with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol , is a key intermediate in the synthesis of more complex molecules. fluorochem.co.uk The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the nitrogen atom of the azetidine, ensuring its stability during various synthetic manipulations while allowing for its easy removal when needed. acs.orgnih.gov

The allyl group at the 3-position is a particularly valuable functional handle. This alkene moiety can participate in a wide range of chemical reactions, including but not limited to:

Ozonolysis: Cleavage of the double bond to introduce carbonyl or carboxyl groups.

Hydroboration-oxidation: Conversion to a primary alcohol.

Epoxidation: Formation of an epoxide for further nucleophilic attack.

Metathesis reactions: Carbon-carbon bond formation to build more complex structures.

Palladium-catalyzed cross-coupling reactions: For the introduction of aryl or vinyl groups.

This versatility allows for the diversification of the azetidine scaffold at the 3-position, leading to a wide array of substituted azetidines for screening in drug discovery programs and for the synthesis of complex target molecules. The ability to access diverse functionalities from the allyl group makes this compound a strategically important and highly sought-after building block in modern organic synthesis. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-prop-2-enylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-6-9-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVSFSWUHOREJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 1 Boc 3 Allylazetidine and Its Structural Analogs

Reactions Involving the Allyl Moiety of 1-Boc-3-allylazetidine

The allyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Oxidative Cleavage Reactions

The double bond of the allyl group in this compound is susceptible to oxidative cleavage. This reaction typically involves the use of strong oxidizing agents to break the carbon-carbon double bond, leading to the formation of carbonyl compounds. A common method for the oxidative cleavage of alkenes is ozonolysis, followed by a reductive or oxidative workup to yield aldehydes, ketones, or carboxylic acids.

While specific studies on the oxidative cleavage of this compound are not extensively documented, general methodologies for the oxidative cleavage of alkenes are well-established. For instance, a metal-free, one-pot protocol for the oxidative cleavage of various alkenes into carboxylic acids has been developed. This method utilizes a combination of oxone and sodium periodate (B1199274) in aqueous acetonitrile, providing the corresponding carboxylic acids in high yields. Applying this methodology to this compound would be expected to yield N-Boc-3-(carboxymethyl)azetidine.

Table 1: Potential Oxidative Cleavage of this compound

| Starting Material | Reagents and Conditions | Expected Product |

|---|---|---|

| This compound | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | N-Boc-3-(formylmethyl)azetidine |

| This compound | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | N-Boc-3-(carboxymethyl)azetidine |

Hydrogenation and Reductive Transformations

The allyl group of this compound can be readily reduced to a propyl group through catalytic hydrogenation. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is generally high-yielding and proceeds under mild conditions, without affecting the Boc-protecting group or the azetidine (B1206935) ring. The expected product of this reaction is 1-Boc-3-propylazetidine.

Selective reduction of the double bond without affecting other functional groups is a key advantage of this method. For instance, in the synthesis of complex molecules, the selective hydrogenation of an allyl group in the presence of other reducible functionalities is often a crucial step. While specific examples for this compound are not prevalent in the literature, the hydrogenation of olefins is a fundamental and reliable transformation in organic synthesis.

Table 2: Hydrogenation of this compound

| Starting Material | Reagents and Conditions | Product |

|---|

Cross-Coupling Reactions and Alkenyl Functionalization

The terminal alkene of the allyl group in this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. While direct Heck reactions on this compound are not widely reported, the general mechanism involves the oxidative addition of the palladium catalyst to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. The allyl group of this compound could potentially be converted to an allylboronate ester, which could then participate in Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to introduce new substituents at the terminus of the allyl chain. Ligand-controlled regiodivergent Suzuki-Miyaura cross-coupling of allylboronates with aryl halides allows for the selective preparation of either α- or γ-isomeric coupling products.

Other Alkenyl Functionalizations: The double bond can also be functionalized through other reactions such as hydroboration-oxidation to yield the corresponding alcohol, or through dihydroxylation to form a diol. These transformations provide access to a wider range of functionalized azetidine derivatives.

Table 3: Potential Cross-Coupling Reactions of this compound Derivatives

| Reaction Type | Azetidine Derivative | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 1-Boc-3-(allylboronate)azetidine | Aryl Halide | Pd Catalyst, Base | 1-Boc-3-(cinnamyl)azetidine derivative |

Ring-Opening Reactions of the Azetidine Core

The strained four-membered ring of this compound is susceptible to ring-opening reactions under various conditions, providing access to functionalized acyclic amines.

Nucleophilic Ring-Opening Pathways

The azetidine ring can be opened by nucleophiles, particularly after activation of the nitrogen atom. The Boc-protecting group on the nitrogen atom of this compound reduces the nucleophilicity of the nitrogen, but the ring can still be opened under certain conditions, often involving the formation of an azetidinium ion intermediate.

Acid-catalyzed ring-opening can occur upon protonation of the azetidine nitrogen (after Boc-deprotection) or by a Lewis acid, which makes the ring more susceptible to nucleophilic attack. The regioselectivity of the nucleophilic attack on the azetidinium ion is influenced by both steric and electronic factors. In general, nucleophiles tend to attack the less substituted carbon of the azetidinium ring. For a 3-substituted azetidine, attack can occur at either the C2 or C4 position. The presence of the allyl group at the 3-position may electronically influence the regioselectivity of the ring-opening.

An intramolecular ring-opening of an azetidine with a pendant Boc group has been reported to occur under acidic conditions. This suggests that the Boc group itself, or its breakdown products, could potentially act as an intramolecular nucleophile under certain circumstances.

Table 4: General Nucleophilic Ring-Opening of Activated Azetidines

| Azetidine Derivative | Activating Agent | Nucleophile | Product Type |

|---|---|---|---|

| N-Alkyl-3-substituted azetidine | H⁺ or Lewis Acid | Halide (e.g., Cl⁻, Br⁻) | γ-Haloamine |

| N-Alkyl-3-substituted azetidine | H⁺ or Lewis Acid | Alcohol (e.g., MeOH) | γ-Amino ether |

Thermally or Catalytically Induced Ring Expansion/Rearrangement Reactions

The strained azetidine ring can undergo ring expansion or rearrangement reactions under thermal or catalytic conditions to form larger, more stable heterocyclic systems, such as pyrrolidines or piperidines. These transformations often involve the cleavage of a C-C or C-N bond within the azetidine ring, followed by the formation of new bonds.

Transition metal catalysts, particularly rhodium and palladium, have been shown to promote the ring expansion of azetidines. For example, rhodium-catalyzed reactions of 2-(azetidin-3-ylidene)acetates with arylboronic acids can lead to the formation of 4-phenyl-4,5-dihydropyrrole-3-carboxylate derivatives through a domino conjugate addition/β-C cleavage/protonation sequence. While this specific substrate is different from this compound, it highlights the potential for catalytically induced ring expansion of the azetidine core.

Thermally induced rearrangements are also possible. For instance, the N-Botc (tert-butoxythiocarbonyl) group, which is structurally related to the N-Boc group, can be eliminated under thermal conditions. While this is a deprotection method, it underscores the potential for thermal reactivity of N-acylated azetidines. More complex thermal rearrangements leading to ring expansion could be envisioned, although they are less common than catalytically mediated processes.

Table 5: Examples of Azetidine Ring Expansions

| Starting Material Type | Reagents and Conditions | Product Type |

|---|---|---|

| 2-(Azetidin-3-ylidene)acetate | Arylboronic acid, Rh catalyst | Dihydropyrrole derivative |

| Aziridine (B145994) | Diazo compound, Biocatalyst | Azetidine (via acs.orgnih.gov-Stevens rearrangement) |

Electrophilic and Nucleophilic Functionalization of the Azetidine Ring System

The functionalization of the azetidine ring itself can be achieved through various strategies that leverage the electronic properties and inherent strain of the cyclic system.

Direct C-H activation offers an efficient pathway to functionalize the azetidine core, often guided by the N-Boc group. This group can direct metallation to the adjacent C-H bonds (at the C2 and C5 positions), enabling subsequent reactions with electrophiles. This strategy, known as directed metalation-trapping, has been effectively applied to various N-Boc protected nitrogen heterocycles. beilstein-journals.orgresearchgate.net

In a process analogous to that seen in N-Boc-piperidines and pyrrolidines, the use of a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can facilitate the deprotonation of a C-H bond alpha to the nitrogen atom. beilstein-journals.orgamanote.com The resulting organolithium intermediate can then be trapped with a variety of electrophiles. For N-Boc azetidines, this approach can lead to α-benzylic lithiation. researchgate.net The regioselectivity of these reactions is highly dependent on the N-substituent; while N-alkylazetidines may undergo ortho-lithiation on an aryl substituent, the N-Boc group typically directs functionalization to the azetidine ring itself. researchgate.net

Key findings in directed C-H functionalization of N-Boc protected heterocycles are summarized below:

| Heterocycle | Directing Group | Reagents | Position Functionalized | Ref |

| Piperazine | N-Boc | s-BuLi, TMEDA | α to N-Boc | beilstein-journals.org |

| Piperidine (B6355638) | N-Boc | s-BuLi, TMEDA | α to N-Boc | amanote.com |

| 2-Arylazetidine | N-Boc | Hexyllithium | α-Benzylic | researchgate.net |

| 1,3-Oxazinane | N-Boc | s-BuLi, (-)-sparteine | C4 or C5 (Regiodivergent) | researchgate.net |

This strategy represents a powerful tool for introducing substituents at specific positions of the azetidine ring, which would be challenging to achieve through classical synthetic methods.

Substitution reactions on the azetidine ring are a cornerstone of its functionalization. These reactions can proceed either with retention of the ring system or via ring-opening. Nucleophilic substitution is a common method for synthesizing azetidines, typically involving the intramolecular cyclization of a γ-amino alcohol or halide. rsc.orgorganic-chemistry.org

However, the strained nature of the azetidine ring also makes it susceptible to nucleophilic ring-opening reactions, particularly after activation of the ring nitrogen. nih.govnih.gov For instance, the formation of an azetidinium ion enhances the electrophilicity of the ring carbons, making them targets for nucleophiles. This process leads to the stereoselective and regioselective formation of functionalized linear amines. nih.gov

Another innovative approach involves strain-release arylations. In this method, highly strained azabicyclobutane intermediates are generated in situ and subsequently react with nucleophilic organometallic reagents. This addition occurs selectively to form 3-arylated azetidine intermediates, which can then undergo further functionalization, such as N-arylation. rsc.org

| Reaction Type | Key Feature | Starting Material | Product | Ref |

| Nucleophilic Ring-Opening | Stereoselective & Regioselective | Azetidinium ion | Functionalized linear amine | nih.gov |

| Strain-Release Arylation | Addition to strained intermediate | Azabicyclobutane | 3-Arylated azetidine | rsc.org |

| Intramolecular Cyclization | Nucleophilic substitution | γ-amino alcohol/halide | Azetidine | rsc.orgorganic-chemistry.org |

Palladium-Catalyzed Transformations on Azetidine Scaffolds

Palladium catalysis has emerged as a versatile and powerful tool for modifying azetidine scaffolds, including this compound. These methods enable the formation of C-C and C-N bonds under relatively mild conditions, allowing for the introduction of diverse functional groups.

Palladium-catalyzed cross-coupling reactions are particularly valuable. For instance, N-arylation of the azetidine nitrogen can be accomplished via Buchwald-Hartwig amination, coupling the azetidine with aryl halides or triflates. researchgate.net This method provides access to a wide range of N-arylazetidines without causing ring cleavage. researchgate.net Furthermore, intramolecular Buchwald-Hartwig reactions have been used to create complex, fused tricyclic systems incorporating the azetidine ring. nih.gov

The C-H bonds of the azetidine ring can also be functionalized using palladium catalysis. Picolinamide-directed C(sp³)–H arylation has been demonstrated on various scaffolds, leading to site-selective introduction of aryl groups. nih.gov While this specific directing group is different from Boc, the principle of palladium-catalyzed C-H activation is applicable. Efficient methods for the intramolecular amination of C(sp³)–H bonds, catalyzed by palladium, have been developed to synthesize azetidines from picolinamide-protected amines, showcasing the catalyst's ability to facilitate challenging C-N bond formations. acs.org

The allyl group at the C3 position of this compound is also a handle for palladium-catalyzed transformations. Reactions such as the Tsuji-Trost allylic substitution allow for the introduction of nucleophiles at the allylic position. In substrates containing both an allylic acetate (B1210297) and a boronic ester, palladium catalysts can selectively promote either allylic substitution or Suzuki-Miyaura cross-coupling, depending on the reaction conditions and ligands used. nih.gov This highlights the potential for chemoselective functionalization of the allyl moiety on the azetidine scaffold.

| Reaction Type | Substrate Moiety | Key Reagents/Catalyst | Product Feature | Ref |

| Buchwald-Hartwig Amination | Azetidine N-H | Pd catalyst, ligand, base, Ar-X | N-Aryl azetidine | researchgate.netnih.gov |

| C(sp³)-H Arylation/Amination | Azetidine C-H | Pd(OAc)₂, directing group | C-Aryl or C-N bond formation | nih.govacs.org |

| Tsuji-Trost Allylic Substitution | Allyl group | Pd(0) catalyst, nucleophile | Functionalized allyl side chain | nih.gov |

| Suzuki-Miyaura Coupling | Allylboronic ester | Pd catalyst, base, Ar-X | Arylated allyl side chain | nih.gov |

Applications of 1 Boc 3 Allylazetidine and Its Derivatives in Advanced Medicinal Chemistry and Bioorganic Research

Azetidine (B1206935) Scaffolds as Versatile Building Blocks in Pharmaceutical Development

Azetidine scaffolds are increasingly sought after in pharmaceutical development due to the unique conformational constraints they impart on molecules. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The four-membered ring of azetidine serves as a bioisosteric replacement for larger, more flexible moieties, often improving physicochemical properties such as solubility and metabolic stability.

1-Boc-3-allylazetidine, in particular, is a trifunctional building block offering three distinct points for chemical modification. The Boc-protected nitrogen allows for controlled deprotection and subsequent functionalization. The allyl group provides a versatile handle for a variety of chemical transformations, including oxidation, metathesis, and addition reactions. The azetidine ring itself can be further substituted to explore chemical space three-dimensionally. These features make this compound an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Synthesis of Non-Natural Azetidine-Based Amino Acids and Peptidomimetics

Non-natural amino acids are crucial components in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. The incorporation of azetidine-based amino acids can induce specific secondary structures, such as β-turns, in peptide chains. sigmaaldrich.com

The synthesis of novel azetidine-based amino acids can be envisioned starting from this compound. For instance, oxidative cleavage of the allyl group can yield an aldehyde, which can then be converted to a carboxylic acid, forming a β-amino acid derivative. Alternatively, the aldehyde can undergo Strecker or related reactions to introduce an α-amino group, leading to the formation of a di-amino acid derivative. A general route for the synthesis of new heterocyclic amino acid derivatives involves the reaction of 1-Boc-3-azetidinone with phosphonate (B1237965) esters to form an α,β-unsaturated ester, which can then undergo aza-Michael addition with various amines. mdpi.com

A plausible synthetic route to azetidine-based amino acids from this compound is outlined below:

| Step | Reaction | Intermediate/Product |

| 1 | Ozonolysis or dihydroxylation followed by oxidative cleavage of the allyl group | 1-Boc-3-(formylmethyl)azetidine |

| 2 | Oxidation of the aldehyde | 1-Boc-azetidine-3-acetic acid |

| 3 | Strecker synthesis on the aldehyde | α-Amino-1-Boc-azetidine-3-propanenitrile |

| 4 | Hydrolysis of the nitrile | α-Amino-1-Boc-azetidine-3-propanoic acid |

These non-natural amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques to generate novel peptidomimetics with constrained conformations.

Design and Synthesis of Compound Libraries for Drug Discovery Initiatives

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules for high-throughput screening. nih.gov The goal of DOS is to efficiently explore a broad range of chemical space to identify novel bioactive compounds. This compound is an ideal starting scaffold for DOS due to its multiple functional groups that can be orthogonally manipulated.

A representative DOS strategy could involve the following steps:

Allyl Group Modification: The allyl group can be functionalized through various reactions such as hydroboration-oxidation, epoxidation, or metathesis to introduce a wide range of functional groups.

Boc-Deprotection and N-Functionalization: Removal of the Boc protecting group allows for the introduction of diverse substituents on the azetidine nitrogen via acylation, alkylation, or sulfonylation.

Azetidine Ring Functionalization: The C-H bonds of the azetidine ring can be functionalized to introduce further diversity.

This approach allows for the rapid generation of a large library of compounds with diverse skeletal and stereochemical features from a single, versatile starting material.

The synthesis of large and diverse libraries of azetidine-containing compounds has been successfully employed in the search for new drug candidates, particularly for central nervous system (CNS) targets. nih.gov A key strategy involves the synthesis of a densely functionalized azetidine core, which is then elaborated into a variety of fused, bridged, and spirocyclic ring systems. nih.gov

While not starting directly from this compound, a notable example involved the synthesis of N-allyl-azetidine derivatives that were subsequently de-allylated and protected with a Boc group during the synthetic sequence. nih.gov This highlights the utility of both the allyl and Boc functionalities in a synthetic strategy aimed at generating skeletal diversity. The resulting library of 1976 spirocyclic azetidines demonstrated favorable physicochemical properties for CNS applications. nih.gov

Table 1: Physicochemical Properties of a Representative Spirocyclic Azetidine Library nih.gov

| Property | Average Value | Range |

| Molecular Weight (MW) | 392 | 314–450 |

| ALogP | 2.06 | -0.77–4.99 |

| Topological Polar Surface Area (TPSA) | 70.0 | 26.7–89.5 |

| Hydrogen Bond Donors | 1.15 | 1–2 |

| Hydrogen Bond Acceptors | 3.96 | 3–6 |

| Rotatable Bonds | 5.37 | 3–8 |

| Fraction of sp3 Carbons (Fsp3) | 0.47 | 0.25–0.72 |

Exploration of Biological Activities and Molecular Target Interactions

The constrained nature of the azetidine ring makes it an attractive scaffold for the design of enzyme inhibitors, as it can position key functional groups in a precise orientation for optimal binding to an enzyme's active site.

A diversity-oriented synthesis approach has been successfully used to identify novel antimalarial agents. nih.gov This screen of a library of complex, natural product-like molecules identified a series of bicyclic azetidines as potent inhibitors of phenylalanyl-tRNA synthetase, a novel target for antimalarial drugs. nih.gov These compounds were found to be curative in mouse models of malaria at a single low dose. nih.gov

While the specific starting material for this library was not this compound, the principle of using a DOS library of azetidine-containing compounds to discover potent and selective enzyme inhibitors is clearly demonstrated. The functional handles present in this compound would allow for its incorporation into similar DOS campaigns to generate novel enzyme inhibitors. For example, the allyl group could be used in ring-closing metathesis reactions to form bicyclic structures similar to those found to be active against malaria.

Table 2: Activity of Bicyclic Azetidine Inhibitors against Plasmodium falciparum nih.gov

| Compound | Pf-PheRS IC₅₀ (nM) | Asexual Stage EC₅₀ (nM) |

| Bicyclic Azetidine 1 | 25 | 16 |

| Bicyclic Azetidine 2 | 32 | 20 |

Modulation of Receptor Activities

The azetidine ring, as a bioisosteric replacement for other cyclic and acyclic moieties, can significantly influence the pharmacological profile of a molecule, including its interaction with various receptors. Derivatives of this compound are being explored for their potential to modulate the activity of a range of receptors, leveraging the conformational constraint and unique vectoral presentation of substituents afforded by the four-membered ring.

While direct studies originating from this compound are emerging, the broader class of 3-substituted azetidine derivatives has shown significant promise in receptor modulation, particularly within the central nervous system. A notable area of investigation is the development of triple reuptake inhibitors (TRIs), which simultaneously target the transporters for serotonin, norepinephrine, and dopamine. This polypharmacological approach is considered a promising strategy for the treatment of depression and other neuropsychiatric disorders.

Research into novel azetidines based on a 3-aryl-3-oxypropylamine scaffold has led to the identification of potent TRIs. nih.gov These compounds, featuring a strategically substituted azetidine core, have demonstrated the ability to inhibit the reuptake of all three key neurotransmitters. The constrained nature of the azetidine ring is thought to contribute to the optimal orientation of the pharmacophoric elements, leading to enhanced binding and inhibitory activity at the respective transporters. The development of such compounds underscores the potential of the azetidine scaffold, accessible from precursors like this compound, in the design of next-generation therapeutics for CNS disorders.

Further research is focused on leveraging the unique stereochemistry and conformational rigidity of azetidine derivatives to achieve selectivity for specific receptor subtypes. The ability to introduce diverse functionalities at the 3-position of the azetidine ring, facilitated by the allyl group of this compound, allows for the systematic exploration of structure-activity relationships and the fine-tuning of receptor binding profiles.

Antimicrobial and Anticancer Properties of Azetidine Analogs

The azetidine nucleus is a key structural feature in numerous compounds exhibiting potent antimicrobial and anticancer activities. The inherent strain of the four-membered ring and its ability to act as a versatile scaffold for the presentation of diverse functional groups contribute to its biological activity. Synthetic efforts utilizing this compound and related starting materials have yielded a plethora of novel azetidine analogs with promising therapeutic potential.

Antimicrobial Activity:

The search for new antimicrobial agents is a critical global health priority due to the rise of drug-resistant pathogens. Azetidine derivatives have emerged as a promising class of compounds in this area. Research has demonstrated that novel azetidine analogs can exhibit significant activity against a range of bacterial and fungal strains. wisdomlib.org For instance, newly synthesized azetidine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. internationaljournalcorner.com The structural modifications enabled by the versatile chemistry of the azetidine ring are crucial for enhancing their antimicrobial efficacy. wisdomlib.org

In one study, a series of novel pyridine-containing substituted phenyl azetidin-2-one (B1220530) derivatives were synthesized and evaluated for their antimicrobial activity. Several of these compounds displayed mild to moderate activity against various bacterial and fungal strains when compared to standard drugs like Streptomycin and Fluconazole. scirp.org Another investigation into hybrid coumarinyl-azetidinone derivatives highlighted the potential of combining the azetidin-2-one moiety with other pharmacophores to enhance antimicrobial properties. derpharmachemica.com

| Compound Type | Target Organisms | Activity |

| Pyridine-containing azetidin-2-ones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Mild to moderate antibacterial activity |

| Pyridine-containing azetidin-2-ones | Fungal strains | Mild to moderate antifungal activity |

| Hybrid coumarinyl-azetidinones | Various bacteria and fungi | Expected enhanced antimicrobial activities |

| Novel azetidine derivatives | Bacillus subtilis, E. Coli | More active than standard amoxicillin |

| Novel azetidine derivatives | Candida | More active than standard miconazole |

Anticancer Properties:

The development of novel anticancer agents with improved efficacy and reduced side effects is a central focus of medicinal chemistry. Azetidine-containing compounds have shown significant potential as antiproliferative agents. A notable example is the design and synthesis of analogs of TZT-1027, a potent antitumor agent. By replacing a phenylethyl group at the C-terminus of TZT-1027 with a 3-aryl-azetidine moiety, researchers have developed novel analogs with moderate to excellent antiproliferative activities against various cancer cell lines. mdpi.comnih.gov

One of the most potent compounds in this series, designated as 1a , exhibited impressive IC₅₀ values of 2.2 nM against the A549 human lung carcinoma cell line and 2.1 nM against the HCT116 human colon cancer cell line. mdpi.comnih.gov These findings highlight the significant potential of incorporating the azetidine scaffold into known anticancer agents to generate new and more effective drug candidates.

| Compound | Cell Line | IC₅₀ (nM) |

| 1a (TZT-1027 analog) | A549 (Lung Carcinoma) | 2.2 |

| 1a (TZT-1027 analog) | HCT116 (Colon Cancer) | 2.1 |

Furthermore, a series of thiazole-conjugated 2-azetidinones were designed and synthesized, with some compounds demonstrating notable antiproliferative potential against HeLa cancer cell lines. pnrjournal.com The versatility of the azetidine scaffold allows for its incorporation into a wide range of molecular architectures, leading to the discovery of novel compounds with diverse mechanisms of anticancer activity.

Applications in Central Nervous System (CNS)-Focused Lead-Like Libraries

The development of drugs targeting the central nervous system is particularly challenging due to the stringent requirements for crossing the blood-brain barrier (BBB). Molecules intended for CNS activity must possess a specific set of physicochemical properties, including low molecular weight, limited polar surface area, and controlled lipophilicity. The use of diversity-oriented synthesis (DOS) to create libraries of compounds with these "lead-like" properties is a powerful strategy in CNS drug discovery.

This compound serves as an excellent starting point for the construction of such libraries. The densely functionalized azetidine ring system can be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems, providing access to novel and diverse chemical space. nih.govoregonstate.edunih.gov A key advantage of using an azetidine core is its ability to generate scaffolds with a high degree of three-dimensionality, a characteristic often associated with successful CNS drugs.

A comprehensive study on the synthesis and profiling of a diverse collection of azetidine-based scaffolds demonstrated their suitability for the generation of CNS-focused lead-like libraries. nih.govbroadinstitute.org The in vitro physicochemical and pharmacokinetic properties of representative library members were measured, confirming that they fall within the desired range for CNS drug candidates. nih.govnih.gov

The Pfizer CNS multiparameter optimization (MPO) algorithm, which combines several key physicochemical parameters into a single desirability score, was applied to these azetidine-based compounds. A high percentage of the synthesized molecules displayed a high desirability score (≥4 on a scale of 0–6), indicating their strong potential for CNS activity. nih.gov Furthermore, these azetidine-based compounds exhibit a high degree of structural diversity when compared to existing CNS drugs, suggesting they represent a novel area of chemical space for exploration. nih.gov

The synthesis of a 1976-membered library of spirocyclic azetidines further illustrates the power of this approach. nih.govoregonstate.edunih.gov The library members were shown to possess physicochemical properties that are ideal for CNS applications. researchgate.net In vitro analysis of a subset of these compounds revealed a very good ADME (absorption, distribution, metabolism, and excretion) profile, further validating the utility of the azetidine scaffold in the design of CNS-focused libraries. researchgate.net

| Property | Desired Range for CNS Drugs | Azetidine-Based Library Performance |

| Molecular Weight | Low | Optimized to be within range |

| Polar Surface Area | Limited | Controlled through synthetic design |

| Lipophilicity (LogP) | Controlled | Tunable via substituent modification |

| CNS MPO Score | High (≥4) | Majority of compounds achieved high scores |

| Structural Diversity | High | High diversity compared to known CNS drugs |

Mechanistic Investigations and Computational Chemistry Studies of Azetidine Reactivity

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Transformations

The reactivity of azetidines is largely dominated by strain-release-driven reactions. rsc.orgrsc.org Mechanistic studies, often supported by computational analysis, have been crucial in understanding and predicting the outcomes of these transformations.

One of the most common transformations is the nucleophilic ring-opening of the azetidinium ion. This process is often acid-mediated, where protonation of the azetidine nitrogen enhances the ring's electrophilicity and facilitates attack by a nucleophile. nih.gov For a molecule like 1-Boc-3-allylazetidine, a related intramolecular decomposition pathway has been reported for N-substituted azetidines, where a pendant nucleophilic group can attack the strained ring. nih.gov The stability and rate of such reactions are highly dependent on the pKa of the azetidine nitrogen and the pH of the medium. nih.govacs.org

Computational models have provided deep insights into the enantioselective ring-opening of azetidines. For instance, studies on reactions catalyzed by chiral hydrogen-bond donors reveal a network of electrostatic interactions that stabilize the dipolar transition state of the SN2 ring-opening mechanism. acs.org This understanding allows for the rational design of catalysts that can achieve high enantioselectivity across a range of azetidine substrates and nucleophiles. acs.org

Other mechanistic pathways elucidated for azetidine synthesis and functionalization include:

[2+2] Photocycloaddition (Aza Paternò–Büchi Reaction): Mechanistic studies suggest this reaction can proceed through a triplet excited state, and computational work helps to confirm the key role of substituents in dictating the reaction pathway. nih.govresearchgate.net

Palladium(II)-Catalyzed C(sp³)–H Amination: The mechanism for this intramolecular cyclization to form azetidines involves reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org

Radical Cyclization: DFT calculations have been employed to understand the preference for 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of azetidines from ynamides, highlighting the influence of substituents on the reaction outcome. nih.gov

Theoretical Studies on Azetidine Ring Strain and Stability

The chemical behavior of this compound is fundamentally influenced by the inherent strain of the four-membered ring. Theoretical studies and ab initio calculations have quantified this strain, providing a basis for its unique reactivity. rsc.orgacs.org

The ring strain of azetidine is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the relatively stable five-membered pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This moderate yet significant strain energy makes the azetidine ring stable enough for isolation and handling but susceptible to ring-opening reactions under appropriate conditions, which is a key feature in its synthetic utility. rsc.orgrsc.org

The stability of the azetidine ring can be influenced by its substituents. Electron-withdrawing protecting groups on the nitrogen, such as the Boc group in this compound, can affect the reactivity of the ring, particularly towards nucleophilic attack. mdpi.com Studies on N-substituted aryl azetidines have shown that the electronic properties of the substituent significantly impact the molecule's chemical stability, with decomposition pathways being influenced by the pKa of the azetidine nitrogen. nih.gov For instance, the N-Botc (tert-butoxythiocarbonyl) group has been investigated as an alternative to the N-Boc group, showing greater lability under acidic conditions without causing ring-opening during deprotection. acs.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

Computational Modeling of Synthetic Pathways and Selectivity

Computational chemistry has become an indispensable tool for guiding the synthesis of complex azetidines. By modeling reaction pathways, transition states, and intermediate energies, researchers can predict feasibility, optimize conditions, and rationalize observed selectivity. nih.govmit.edumdpi.com

A prominent example is the use of computational models to predict the success of photocatalyzed [2+2] cycloadditions to form azetidines. Researchers have used calculations of frontier orbital energies for various alkenes and oximes to predict which pairs would successfully react. mit.edu These models can also factor in variables that influence reaction yield, making the experimental process more efficient and expanding the known substrate scope for azetidine synthesis. mit.edu

In the study of enantioselective ring-opening reactions, computational modeling has been used to calculate the binding energies of the catalyst to the transition state and the ionic intermediate. A model of an azetidine opening reaction revealed a network of interactions that stabilized the transition state more than the ionic intermediate upon catalyst binding, providing a rationale for the observed catalysis. acs.org

| Species | Calculated Gibbs Free Energy of Binding (ΔGbind) |

|---|---|

| Catalyst-Bound Transition State (1a·3v⧧) | -20.0 kcal/mol |

| Catalyst-Bound Ionic Intermediate (1a·3v-int) | -18.3 kcal/mol |

Furthermore, DFT calculations have been used to rationalize the regioselectivity in radical cyclizations to form azetidines, explaining why a 4-exo-dig pathway is favored over a 5-endo-dig alternative. nih.gov Such theoretical investigations are crucial for developing new synthetic methods with predictable outcomes.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of azetidine-containing compounds, guiding the design of new molecules with desired biological activities. uni-bonn.deresearchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, relates the chemical structure of compounds to their biological activity quantitatively. researchgate.net

In a study of azetidine-2-carbonitrile (B3153824) derivatives as potential antimalarial agents against Plasmodium falciparum, researchers developed QSAR models using molecular descriptors calculated with Density Functional Theory (DFT). mdpi.com The models successfully correlated descriptors such as the energy of the highest occupied molecular orbital (EHOMO), dipole moment (µD), and the partition coefficient (log P) with the observed antimalarial activity. mdpi.com

Two models were developed using Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) methods. The statistical quality of these models, indicated by parameters like the regression coefficient (R²), standard deviation (S), and Fischer's test value (F), demonstrates their predictive power. mdpi.com Such models are invaluable for virtually screening new azetidine derivatives and prioritizing them for synthesis and testing. uni-bonn.de SAR studies have also been crucial in optimizing azetidine-containing dipeptides as inhibitors of Human Cytomegalovirus (HCMV) and in developing azetidine derivatives as GABA-uptake inhibitors. nih.govnih.gov

| Parameter | MLR Model | MNLR Model |

|---|---|---|

| Regression Coefficient (R²) | 0.939 | 0.953 |

| Standard Deviation (S) | 0.266 | 0.258 |

| Fischer's Test (F) | 82.064 | 108.957 |

| Cross-Validation Coefficient (Q²) | 0.935 | 0.951 |

These computational SAR approaches allow medicinal chemists to understand which structural features are key for potency and selectivity, thereby accelerating the drug discovery process for novel azetidine-based therapeutic agents. nih.govnih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of azetidine (B1206935) derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms, while more advanced techniques offer insights into the three-dimensional structure and dynamic behavior of the molecule.

The presence of the N-tert-butoxycarbonyl (N-Boc) group significantly influences the NMR spectra of azetidines. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, which can lead to the existence of two distinct rotational conformers (rotamers) in solution. beilstein-journals.org This phenomenon often results in the broadening or duplication of signals in the NMR spectrum at room temperature. researchgate.netrsc.org Temperature-dependent NMR studies can be performed to analyze this dynamic behavior. By lowering the temperature, the rate of interconversion between conformers can be slowed on the NMR timescale, leading to sharp, distinct signals for each conformer. researchgate.netrsc.org Conversely, heating the sample can cause the signals to coalesce as the rate of rotation increases.

For stereochemical and conformational analysis, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of the relative configuration of substituents and the preferred conformation of the four-membered ring. mdpi.com The azetidine ring itself is not planar and can adopt a puckered conformation, which NMR can help to elucidate. capes.gov.br

Table 1: Representative NMR Data for a 1-Boc-3-Substituted Azetidine Scaffold

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | Boc (t-Bu) | 1.45 | s | Characteristic singlet for the 9 protons of the Boc group. beilstein-journals.org |

| ¹H | Azetidine CH₂ (C2, C4) | 4.0 - 4.4 | m, t, dd | Protons on the carbons adjacent to the nitrogen are deshielded. beilstein-journals.org |

| ¹H | Azetidine CH (C3) | 2.5 - 4.5 | m | The chemical shift is highly dependent on the substituent. beilstein-journals.org |

| ¹³C | Boc C(CH₃)₃ | ~28 | q | Quaternary carbon of the Boc group. |

| ¹³C | Boc C=O | 156 - 158 | s | Carbonyl carbon of the carbamate. |

| ¹³C | Boc C(CH₃)₃ | ~80 | s | Tertiary carbons of the Boc methyl groups. |

| ¹³C | Azetidine CH₂ (C2, C4) | 47 - 55 | t | Ring carbons adjacent to the nitrogen. rsc.org |

| ¹³C | Azetidine CH (C3) | 30 - 40 | d | Chemical shift depends on the C3 substituent. |

Note: Data are generalized from similar N-Boc-azetidine structures. beilstein-journals.orgrsc.org Specific shifts for 1-Boc-3-allylazetidine may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a compound by providing a highly accurate mass measurement. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the calculation of a unique molecular formula. nih.gov

For this compound, HRMS analysis would be used to confirm its molecular formula of C₁₁H₁₉NO₂. The experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is compared to the theoretically calculated mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed formula. rsc.org

Furthermore, the fragmentation patterns observed in the mass spectrum can offer additional structural information. N-Boc protected amines are known to undergo characteristic fragmentation. A common pathway involves the loss of isobutene (mass of 56 Da) via a McLafferty-like rearrangement, resulting in a prominent [M-56]⁺ peak. reddit.com Another typical fragmentation is the loss of the entire tert-butyl group ([M-57]⁺) or the complete Boc group through the loss of carbon dioxide and isobutene ([M-100]⁺). researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight (Nominal) | 197 g/mol |

| Theoretical Exact Mass [M] | 197.14158 u |

| Theoretical m/z for [M+H]⁺ | 198.14886 u |

| Theoretical m/z for [M+Na]⁺ | 220.13082 u |

| Common Fragment Ion | [M-C₄H₈]⁺ (Loss of isobutene) |

| m/z of Common Fragment | 142.08626 u ([M-56+H]⁺) |

X-ray Crystallography for Absolute Configuration Assignment

X-ray Crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound, including the precise arrangement of atoms, bond lengths, and bond angles. nih.govmdpi.com For chiral molecules like this compound, which contains a stereocenter at the C3 position, single-crystal X-ray diffraction is the definitive technique for assigning the absolute configuration (R or S) of that center. ed.ac.uk

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic structure is determined. researchgate.net

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov While this effect is stronger for compounds containing heavier atoms (e.g., bromine or sulfur), modern diffractometers and computational methods, such as the calculation of the Flack parameter, have made it possible to reliably determine the absolute configuration of molecules containing only light atoms like carbon, nitrogen, and oxygen. researchgate.netresearchgate.net A Flack parameter value close to zero for a given enantiomeric model confirms the correctness of the assigned absolute configuration. nih.gov

Table 3: Information Obtainable from X-ray Crystallography of a Chiral Azetidine

| Parameter | Description |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., monoclinic, P2₁). mdpi.com |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. mdpi.com |

| 3D Molecular Structure | Provides an exact model of the molecule, including the puckering of the azetidine ring. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Absolute Configuration | Unambiguous assignment (R or S) of all stereocenters in the molecule. ed.ac.uk |

| Flack Parameter | A value used to validate the correctness of the determined absolute structure. nih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it can exist as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique to separate these enantiomers and determine the enantiomeric purity of a sample. heraldopenaccess.us This analysis is critical in pharmaceutical development, as enantiomers often exhibit different biological activities.

The separation is achieved by using a chiral stationary phase (CSP). mdpi.com CSPs are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different strengths of interaction and, consequently, different retention times. mdpi.com By passing a solution of the racemic or enantioenriched azetidine through an HPLC column packed with a suitable CSP, the two enantiomers can be resolved into two separate peaks in the resulting chromatogram. scirp.orgsemanticscholar.org

The enantiomeric excess (ee), which quantifies the purity of the sample, is calculated from the relative areas of the two peaks. A variety of CSPs are commercially available, often based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), proteins, or macrocyclic glycopeptides. mdpi.com The choice of the CSP and the mobile phase composition are critical for achieving baseline separation. rsc.org

Table 4: Representative Parameters for Chiral HPLC Analysis

| Parameter | Example Condition/Value |

| HPLC System | High-Performance Liquid Chromatograph with UV detector |

| Chiral Column (CSP) | e.g., Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) |

| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol). scirp.org |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | t₁ (hypothetical) |

| Retention Time (S-enantiomer) | t₂ (hypothetical) |

| Resolution (Rs) | > 1.5 (for baseline separation) mdpi.com |

| Enantiomeric Excess (% ee) | Calculated as [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 |

Future Perspectives and Emerging Research Avenues in 1 Boc 3 Allylazetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of azetidines has historically been challenging due to the energetic unfavorability of forming the strained four-membered ring. researchgate.netresearchgate.net Consequently, the development of efficient, robust, and sustainable methods for constructing the azetidine core is a primary focus of contemporary research. These advancements are crucial for improving access to key intermediates like 1-Boc-3-allylazetidine and its analogues.

Key areas of development include:

Intramolecular Cyclizations: This remains a cornerstone of azetidine synthesis. Modern approaches focus on using readily available precursors. For instance, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), provides a regioselective route to 3-hydroxyazetidines. frontiersin.orgnih.gov Other methods involve the intramolecular SN2 reaction of γ-amino halides or sulfonates. nih.gov

Photochemical Reactions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for the direct synthesis of functionalized azetidines. rsc.org Recent progress has seen the application of visible-light photocatalysis, which offers a more sustainable alternative to UV light-mediated reactions. researchgate.netchemrxiv.org These methods could potentially be adapted for the synthesis of precursors to this compound.

Flow Chemistry and Green Solvents: To address safety and sustainability concerns, particularly when dealing with potentially hazardous intermediates, flow chemistry has emerged as a valuable tool. nih.gov Continuous flow processes allow for better control over reaction parameters and safer handling of reactive species. acs.org The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), further enhances the sustainability of these synthetic routes. nih.govacs.org

Ring Expansion and Contraction Reactions: The transformation of other heterocyclic systems, such as the ring expansion of aziridines using dimethylsulfoxonium methylide, offers an alternative pathway to the azetidine core. organic-chemistry.org

| Methodology | Description | Key Advantages | Relevant Citations |

|---|---|---|---|

| Intramolecular Aminolysis of Epoxides | Lewis acid-catalyzed cyclization of cis-3,4-epoxy amines to form 3-hydroxyazetidines. | High regioselectivity and yield, tolerance of various functional groups. | frontiersin.orgnih.gov |

| Aza Paternò–Büchi Reaction | [2+2] photocycloaddition between an imine and an alkene to directly form the azetidine ring. | Efficient construction of functionalized azetidines; can be mediated by visible light. | rsc.orgresearchgate.netchemrxiv.org |

| Flow Chemistry Synthesis | Use of continuous flow reactors for the synthesis of azetidines, often from lithiated intermediates. | Enhanced safety, better control over reaction conditions, improved scalability. | nih.govacs.org |

| Ring Expansion of Aziridines | One-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. | Provides a simple and efficient route from a three-membered to a four-membered ring. | organic-chemistry.org |

Exploration of New Catalytic Processes for Azetidine Functionalization

Once the azetidine scaffold is formed, the introduction of diverse functional groups is essential for exploring its chemical space and developing new applications. The allyl group in this compound is a particularly versatile handle for a multitude of catalytic transformations. Future research will undoubtedly focus on leveraging new catalytic processes for the late-stage functionalization of such building blocks.

Emerging catalytic strategies include:

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy for elaborating the azetidine core. nih.gov Palladium-catalyzed intramolecular C(sp³)-H amination has been used to synthesize azetidines, while methods for the direct C(sp³)-H arylation of the azetidine ring have also been developed. acs.orgrsc.org These reactions open up new avenues for creating complex azetidine derivatives from simple precursors.

Cross-Coupling Reactions: The functionalization of pre-activated azetidines via transition-metal-catalyzed cross-coupling is a robust and widely used strategy. For instance, nickel-catalyzed Suzuki Csp²–Csp³ cross-coupling of 1-azabicyclo[1.1.0]butanes with boronic acids allows for the synthesis of azetidines bearing all-carbon quaternary centers. organic-chemistry.orgacs.org The allyl group of this compound can participate in various cross-coupling reactions, such as Heck, Suzuki, or Sonogashira couplings, after appropriate modification.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for the enantioselective synthesis and functionalization of azetidines. nih.gov For example, chiral phosphoric acid (CPA) has been used to catalyze multicomponent reactions to access complex, fused azetidine systems with high stereocontrol. researchgate.net

Strain-Release Functionalization: The inherent ring strain of azetidines can be harnessed to drive reactions. This is exemplified by the nickel-catalyzed cross-coupling reactions that proceed via the ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes. organic-chemistry.orgacs.org

| Catalytic Process | Description | Application for Azetidines | Relevant Citations |

|---|---|---|---|

| Palladium-Catalyzed C-H Amination | Intramolecular amination of C(sp³)–H bonds to form the azetidine ring. | Efficient synthesis of the core azetidine structure from linear amines. | acs.orgrsc.org |

| Nickel-Catalyzed Suzuki Coupling | Cross-coupling of azetidine-derived intermediates with boronic acids. | Introduction of aryl and other groups to create all-carbon quaternary centers. | organic-chemistry.orgacs.org |

| Organocatalytic Multicomponent Reactions | Chiral catalysts like phosphoric acids mediate complex cyclizations. | Enantioselective synthesis of highly substituted and fused azetidine systems. | researchgate.net |

| Copper-Catalyzed C–H Azidation | Direct introduction of an azide (B81097) group onto an aromatic amine. While not directly on the azetidine, it showcases C-H functionalization trends. | Direct functionalization of scaffolds, a strategy applicable to azetidine derivatives. | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Azetidine Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. mdpi.comscispace.com For a scaffold like azetidine, where synthetic accessibility has been a bottleneck, these computational tools offer powerful new approaches to design and synthesis.

Key applications of AI/ML in azetidine chemistry include:

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can analyze a target molecule, such as a complex derivative of this compound, and propose viable synthetic pathways. mdpi.comnih.gov These programs are trained on vast databases of chemical reactions and can identify novel or more efficient routes that may not be obvious to a human chemist.

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions, including yields and potential byproducts, under various conditions. scispace.com This can significantly accelerate the optimization of synthetic steps for azetidine derivatives, reducing the number of experiments required.

De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties from scratch. frontiersin.org By providing the model with the azetidine scaffold as a starting point and defining target properties (e.g., binding affinity for a specific protein), these tools can generate libraries of new, promising drug candidates based on the azetidine core.

Automated Synthesis: The integration of AI with robotic platforms enables fully automated chemical synthesis. mdpi.com This not only increases the speed and efficiency of synthesis but also allows for the production of compounds that are challenging to make manually. mdpi.com

| AI/ML Application | Function | Potential Impact on Azetidine Chemistry | Relevant Citations |

|---|---|---|---|

| Retrosynthesis Planning (CASP) | Proposes synthetic routes for target molecules. | Accelerates the design of efficient syntheses for complex azetidine derivatives. | mdpi.comnih.gov |

| Reaction Outcome Prediction | Predicts yields, selectivity, and conditions for chemical reactions. | Reduces experimental effort and cost in optimizing synthetic steps. | scispace.com |

| Generative Molecular Design | Designs new molecules with specific desired properties. | Creates novel azetidine-based drug candidates for various therapeutic targets. | frontiersin.org |

| Automated Synthesis Platforms | Combines AI algorithms with robotic hardware for hands-free synthesis. | Enables high-throughput synthesis and discovery of new azetidine compounds. | mdpi.com |

Expanding the Scope of Biological and Pharmacological Applications

The azetidine ring is increasingly recognized as a valuable scaffold in medicinal chemistry due to its unique structural and physicochemical properties. rsc.orgnih.gov Its rigid, puckered conformation can impart favorable pre-organization for binding to biological targets, and it can serve as a bioisosteric replacement for other cyclic and acyclic fragments. researchgate.net Building blocks like this compound are instrumental in accessing novel derivatives for biological screening.

Future research will likely expand the pharmacological applications of azetidines in several key areas:

Central Nervous System (CNS) Disorders: Azetidine-containing compounds have shown promise as treatments for neurological conditions. technologynetworks.com For example, azetidine derivatives have been developed as potent inhibitors of the GABA transporter GAT-1, which is a target for anticonvulsant drugs. nih.gov The scaffold is also being explored for its potential in treating Parkinson's disease and Tourette's syndrome. technologynetworks.com

Infectious Diseases and Oncology: The azetidine moiety is present in compounds with a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. researchgate.netnih.govmedwinpublishers.com The ability to rapidly synthesize diverse libraries of azetidines will facilitate the discovery of new leads in these therapeutic areas.

Bioisosteric Replacement: Azetidines are increasingly used as bioisosteres for other commonly used rings, such as piperidine (B6355638) or pyrrolidine (B122466), in drug optimization. organic-chemistry.org This strategy can lead to improved pharmacological profiles, including enhanced potency, selectivity, or metabolic stability. For example, azetidine-based analogues of a melanocortin-1 receptor (MC-1R) agonist have been successfully synthesized. acs.org

Peptidomimetics: Azetidine-based amino acids are used as constrained proline analogues in peptide chemistry. nih.gov The four-membered ring induces specific conformational preferences (γ-turns) in peptides, which can be used to stabilize bioactive conformations and enhance biological activity. nih.gov

| Therapeutic Area / Application | Biological Target / Mechanism | Examples / Potential | Relevant Citations |

|---|---|---|---|

| CNS Disorders | GABA transporters (GAT-1, GAT-3), Dopamine receptors | Development of anticonvulsants and treatments for Parkinson's disease. | nih.govtechnologynetworks.comnih.gov |

| Infectious Diseases | Bacterial and fungal targets, malarial parasites | Broad-spectrum antibacterial, antifungal, and antimalarial agents. | nih.govmedwinpublishers.com |

| Oncology | Various cancer-related pathways | Azetidine-containing compounds have shown anticancer activity. | nih.govjmchemsci.com |

| Bioisosterism | Replacement of other rings (e.g., piperidine) to modulate properties. | Optimization of drug candidates, such as MC-1R agonists. | organic-chemistry.orgacs.org |

| Peptidomimetics | Induction of specific peptide conformations (γ-turns). | Stabilization of bioactive peptide structures. | nih.govnih.gov |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Boc-3-allylazetidine in academic research?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by allylation at the 3-position. Critical steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent deprotection of the Boc group.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance allylation efficiency, but optimization is required to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Monitor purity via TLC and NMR .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group .

- Handling : Use nitrile gloves and safety goggles. Avoid inhalation; work in a fume hood with proper ventilation .

- Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste management services .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify allyl group integration (δ 5.0–5.8 ppm for vinyl protons) and Boc group presence (δ 1.4 ppm for tert-butyl protons) .

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities .

Advanced Research Questions

Q. How can researchers design experiments to optimize the allylation step in this compound synthesis?

- Experimental Variables :

- Temperature : Test ranges from 0°C to reflux (e.g., 40–80°C) to balance reaction rate and Boc stability.

- Stoichiometry : Vary allyl bromide equivalents (1.2–2.0 eq.) and base (e.g., NaH vs. K₂CO₃) to maximize yield .

- Data Analysis : Use DOE (Design of Experiments) software to identify significant factors. Compare yields via ANOVA and validate with replicate runs .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

- Root Cause Analysis :

- Reagent Purity : Trace moisture in solvents or allyl halides may reduce yields. Use Karl Fischer titration to quantify water content .

- Catalyst Activity : Characterize palladium catalysts via XPS or TEM to assess degradation during reactions .

- Reproducibility : Adhere to detailed reporting standards (e.g., O’Brien et al.’s guidelines for methods, sample size, and analysis) to minimize ambiguity .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- In Silico Tools :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for allyl group transformations.

- Molecular Docking : Predict interactions with enzymes (e.g., cytochrome P450) for metabolic stability studies .

- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Scale-Up Challenges :

- Heat Transfer : Use jacketed reactors with controlled cooling to manage exothermic reactions.

- Mixing Efficiency : Optimize stirrer speed and blade design to avoid localized reagent concentrations .

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Data Interpretation and Reporting

Q. What strategies should researchers employ to analyze conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Troubleshooting :

- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts .

Q. How should researchers address ethical and data-sharing challenges when publishing studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。